
C20H25BrN2O7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C20H25BrN2O7 is a complex organic molecule. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. This compound contains bromine, nitrogen, oxygen, and carbon atoms arranged in a specific configuration that imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C20H25BrN2O7 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by a series of reactions to introduce the necessary functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
C20H25BrN2O7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromine atom in the molecule can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
C20H25BrN2O7: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which C20H25BrN2O7 exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact mechanism depends on the context in which the compound is used, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
C20H25N3O: This compound shares a similar core structure but lacks the bromine atom, resulting in different chemical properties.
C20H25N2O7: Similar to , but without the bromine atom, affecting its reactivity and applications.
Uniqueness
The presence of the bromine atom in C20H25BrN2O7 imparts unique reactivity and properties that distinguish it from similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C20H25BrN2O7 |
|---|---|
Peso molecular |
485.3 g/mol |
Nombre IUPAC |
(1S,2R,6R,9R)-N-[2-(4-bromoanilino)-2-oxoethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C20H25BrN2O7/c1-19(2)27-13-14(28-19)16-18(30-20(3,4)29-16)26-15(13)17(25)22-9-12(24)23-11-7-5-10(21)6-8-11/h5-8,13-16,18H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-,14+,15?,16-,18-/m1/s1 |
Clave InChI |
JSADDDMHJWYBIZ-BJLQQYENSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@@H]3[C@H](OC([C@@H]2O1)C(=O)NCC(=O)NC4=CC=C(C=C4)Br)OC(O3)(C)C)C |
SMILES canónico |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)


![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
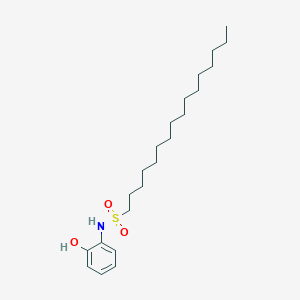
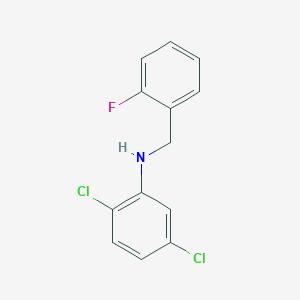
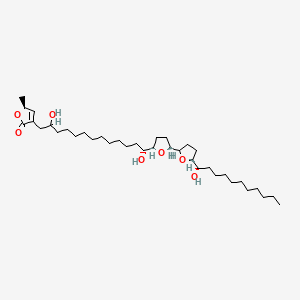
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
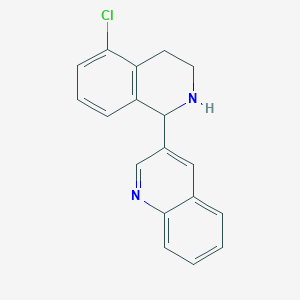
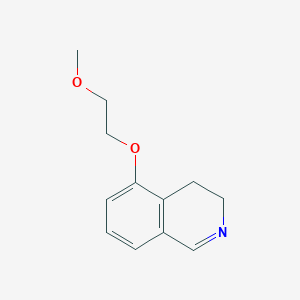
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
